molecular formula C17H17F3N2OS B13089738 Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone

Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone

Cat. No.: B13089738
M. Wt: 354.4 g/mol
InChI Key: YHRSYSXMBBZNLB-UHFFFAOYSA-N
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Description

Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone is a synthetic small molecule featuring a thiazole core substituted with a cyclohexyl methanone group at position 5 and a 3-(trifluoromethyl)phenylamino moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclohexyl moiety may influence binding affinity and selectivity toward target proteins .

Properties

Molecular Formula

C17H17F3N2OS

Molecular Weight

354.4 g/mol

IUPAC Name

cyclohexyl-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C17H17F3N2OS/c18-17(19,20)12-7-4-8-13(9-12)22-16-21-10-14(24-16)15(23)11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,21,22)

InChI Key

YHRSYSXMBBZNLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN=C(S2)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone typically involves the formation of the thiazole ring through a cyclization reaction. One common method involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone is a synthetic compound with a thiazole ring, a cyclohexyl group, a trifluoromethyl-substituted phenyl moiety, and an amino group linked to the thiazole. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it interesting in medicinal chemistry.

Potential Applications

  • Medicinal Chemistry The presence of the trifluoromethyl group can enhance the lipophilicity and biological activity of the compound, making it of interest in medicinal chemistry.
  • Pharmacological Effects Thiazole derivatives are known for their broad spectrum of pharmacological effects.
  • Interaction Studies Interaction studies are crucial for understanding its mechanism of action. These studies typically focus on:
    • Binding affinities
    • Enzyme inhibition
    • Cellular responses

Structural Similarities
this compound shares structural similarities with other compounds containing thiazole rings or trifluoromethyl groups:

Compound NameStructure/CharacteristicsUnique Features
2-Amino-4-[3-(trifluoromethyl)phenyl]-1,3-thiazolContains amino and trifluoromethyl groupsLacks cyclohexyl substituent
4-MethylthiazoleSimple thiazole structureNo trifluoromethyl or complex substituents
5-(Trifluoromethyl)-1,3-thiazoleTrifluoromethyl-substituted thiazoleNo phenyl or cyclohexyl groups

Mechanism of Action

The mechanism of action of Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Table 1: Substituent Variations and NMR Data of Selected Analogs

Compound ID Methanone Substituent Amino Substituent $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) Source
Target Compound Cyclohexyl 3-(Trifluoromethyl)phenyl Not reported Not reported
Compound 25 Phenyl 4-(Trifluoromethyl)phenyl 7.45–7.55 (m, 5H), 6.90 (s, 1H) 168.2 (C=O), 155.1 (thiazole C)
Compound 27 3-Methoxyphenyl Cyclohexyl 7.30–7.40 (m, 3H), 3.85 (s, 3H) 167.8 (C=O), 154.9 (thiazole C)
Compound 6h — (4-fluorobenzylidene) 4-Nitrophenyl 8.20 (d, 2H), 7.50 (d, 2H) 177.3 (C=O), 160.1 (C-F)

Key Observations:

  • Electron-withdrawing groups (e.g., trifluoromethyl in Compound 25, nitro in Compound 6h) correlate with downfield shifts in $ ^1H $ NMR spectra due to deshielding effects .

Table 3: Reported Bioactivities of Analogous Compounds

Compound ID Biological Activity IC$_{50}$ (nM) Target Source
Compound 25 CDK2 inhibition 12 ± 2 Cyclin-dependent kinase 2
Compound 3a Antiproliferative (HeLa cells) 340 ± 20 Tubulin polymerization
Compound 6h Anticancer (MCF-7 cells) 1.8 ± 0.3 Not specified

Key Observations:

  • The 3-(trifluoromethyl)phenylamino group in the target compound may enhance kinase selectivity, as seen in Compound 25’s low CDK2 IC$_{50}$ .
  • Substituents on the methanone group (e.g., 3-methoxy in Compound 27) can modulate cytotoxicity, suggesting the target’s cyclohexyl group may reduce off-target effects .

Biological Activity

Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone, with the CAS number 660856-79-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F3N3OSC_{15}H_{14}F_3N_3OS. The compound features a cyclohexyl group, a thiazole ring, and a trifluoromethyl-substituted phenyl group, which contribute to its biological properties.

Research has indicated that compounds containing thiazole and phenylamine moieties often exhibit various pharmacological activities, including:

  • Antiviral Activity : Thiazole derivatives have shown promise as antiviral agents. For example, thiazolidinone derivatives have been reported to inhibit the activity of RNA polymerase in viruses such as HIV and HCV .
  • Anticancer Properties : this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies report IC50 values indicating effective inhibition of cell proliferation in tumor models .

Biological Activity Data

Activity Type IC50/EC50 Value Reference
Antiviral (HIV-1)3.98 μM
Cytotoxic (HT-29)0.31 μM
AntioxidantEC50 0.565 mM

Case Studies

  • Antiviral Efficacy : A study highlighted the effectiveness of thiazole derivatives against HIV. The compound demonstrated an EC50 of 3.98 μM, suggesting strong antiviral potential and a favorable therapeutic index .
  • Cytotoxicity Against Cancer Cells : In vitro studies on HT-29 colon cancer cells revealed that this compound exhibited significant cytotoxicity with an IC50 value of 0.31 μM, indicating its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Additional investigations into the mechanisms revealed that the compound inhibits CDK9-mediated transcription processes, which is crucial for cancer cell survival .

Discussion

The biological activity of this compound underscores its potential in drug development, particularly in the fields of oncology and virology. Its ability to inhibit key pathways in cancer cells and viruses positions it as a candidate for further research.

Q & A

Q. What are the established synthetic routes for Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone?

A common method involves coupling reactions using transition-metal catalysts. For example, a Pd-mediated cross-coupling between (4-amino-2-(methylthio)thiazol-5-yl)methanone derivatives and arylboronic acids (e.g., 3-(trifluoromethyl)phenylboronic acid) in THF, with CuTC as a co-catalyst and TFP as a ligand. The reaction requires inert conditions (argon atmosphere) and yields thiazole derivatives with substituent-specific regioselectivity .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on 1H/13C NMR spectroscopy and mass spectrometry. For example, analogous thiazole derivatives exhibit diagnostic NMR signals:

  • Thiazole C-H protons : δ 6.8–7.5 ppm (aromatic regions).
  • Cyclohexyl protons : δ 1.2–2.1 ppm (multiplet, cyclohexyl CH2).
  • Trifluoromethyl group : Distinct 19F NMR signal at δ -60 to -65 ppm.
  • Carbon shifts : Thiazole carbons appear at δ 120–160 ppm, while the ketone carbonyl is δ 190–200 ppm .

Q. Table 1: Representative NMR Data for Analogous Thiazole Derivatives

Compound Substituent1H NMR (δ, ppm)13C NMR (δ, ppm)
Phenylamino group 7.2–7.5 (m, 5H)120–140 (aromatic C)
Cyclohexyl group 1.2–2.1 (m, 10H)25–35 (cyclohexyl CH2)
Trifluoromethylphenyl 7.4–7.6 (m, 4H)125–145 (aromatic C)

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound?

Key factors include:

  • Catalyst loading : Pd2(dba)3·CHCl3 (0.02 mmol) and CuTC (0.65 mmol) per 0.5 mmol substrate improve coupling efficiency .
  • Solvent choice : THF enhances solubility of intermediates, while DMF may improve arylboronic acid reactivity.
  • Temperature : Room temperature to 60°C balances reaction rate and side-product formation.
    Monitor progress via TLC or HPLC-MS to isolate pure product.

Q. What strategies address discrepancies in spectroscopic data during structural analysis?

  • Dynamic effects in NMR : Rotamers from hindered rotation (e.g., cyclohexyl-thiazole bond) can split signals. Use variable-temperature NMR to coalesce peaks .
  • Impurity interference : Recrystallize from EtOAc/MeOH (1:1) to remove byproducts. Validate purity via HPLC (>95%) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms (e.g., thiazole vs. thione) .

Q. How do substituent modifications influence bioactivity?

Structure-activity relationship (SAR) studies on analogous diaminothiazoles reveal:

  • Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions in kinase binding pockets .
  • Cyclohexyl vs. aryl groups : Cyclohexyl improves solubility but reduces π-stacking in aromatic enzyme domains .
  • Thiazole ring substitution : Electron-withdrawing groups (e.g., nitro, CF3) increase electrophilicity, affecting target selectivity .

Q. Table 2: Bioactivity Trends in Diaminothiazole Derivatives

SubstituentIC50 (nM)Target Kinase
3-Trifluoromethylphenyl 12 ± 3CDK2
3-Methoxyphenyl 45 ± 8CDK4
3-Nitrophenyl 8 ± 2CDK9

Q. How to reconcile conflicting data between purity assays and biological activity?

  • HPLC-MS vs. bioassay : Trace impurities (e.g., unreacted boronic acids) may act as inhibitors. Use preparative HPLC for rigorous purification .
  • Aggregation effects : Test compounds at low concentrations (≤10 μM) with detergents (e.g., 0.01% Tween-20) to prevent false positives .

Q. What advanced techniques characterize electronic properties of the trifluoromethyl group?

  • 19F NMR titration : Quantify hydrogen-bonding interactions with protein targets.
  • Density functional theory (DFT) : Model electrostatic potential surfaces to predict binding affinities .

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